4-Méthylumbelliféryl phosphate DI-(2-amino-2-méthyl-1,3-propanediol)sel

Vue d'ensemble

Description

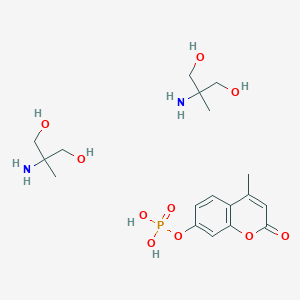

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is a fluorogenic substrate commonly used in biochemical assays. This compound is particularly valuable in the detection and quantification of phosphatase activity due to its ability to produce a fluorescent signal upon enzymatic cleavage . The compound’s structure includes a phosphate group attached to a 4-methylumbelliferone moiety, which is further stabilized by the presence of 2-amino-2-methyl-1,3-propanediol .

Applications De Recherche Scientifique

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is widely used in various scientific research fields:

Mécanisme D'action

Target of Action

The primary target of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt is phosphatase enzymes . These enzymes play a crucial role in various biological processes, including signal transduction, protein dephosphorylation, and energy metabolism .

Mode of Action

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt acts as a fluorescent substrate for phosphatase enzymes . When the phosphatase enzyme acts on this compound, it cleaves the phosphate group, resulting in the release of a fluorescent product, 4-Methylumbelliferone . The fluorescence intensity is directly proportional to the enzyme activity, allowing for the quantification of phosphatase activity .

Biochemical Pathways

The compound is involved in the phosphatase biochemical pathway . The downstream effects of this pathway include the regulation of various cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

The action of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt results in the generation of a fluorescent signal . This signal can be measured and used to quantify the activity of phosphatase enzymes, contributing to various areas of biomedical research and drug development .

Action Environment

The action, efficacy, and stability of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt can be influenced by various environmental factors. These may include the pH of the solution, temperature, and the presence of other interacting molecules. It is recommended to store the compound at 0 - 8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

The compound, 4-Methylumbelliferyl Phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt, plays a significant role in biochemical reactions, particularly in enzyme assays . It interacts with various enzymes, proteins, and other biomolecules, serving as a substrate in these interactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Methylumbelliferyl Phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylumbelliferyl Phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt may change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Methylumbelliferyl Phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt vary with different dosages in animal models

Metabolic Pathways

4-Methylumbelliferyl Phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt typically involves the phosphorylation of 4-methylumbelliferone. This process can be achieved using phosphoryl chloride (POCl3) in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The resulting 4-methylumbelliferyl phosphate is then reacted with 2-amino-2-methyl-1,3-propanediol to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. Upon enzymatic cleavage, the phosphate group is removed, resulting in the release of 4-methylumbelliferone, which exhibits strong fluorescence .

Common Reagents and Conditions

Reagents: Phosphoryl chloride, pyridine, 2-amino-2-methyl-1,3-propanediol.

Conditions: Anhydrous conditions, controlled temperature, and pH.

Major Products

The major product of the enzymatic reaction is 4-methylumbelliferone, which is highly fluorescent and can be easily detected using fluorometric methods .

Comparaison Avec Des Composés Similaires

Similar Compounds

DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate): A fluorinated analog used for similar purposes but with different excitation/emission maxima.

4-Methylumbelliferyl phosphate: Without the stabilizing 2-amino-2-methyl-1,3-propanediol, used in various assays.

Uniqueness

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is unique due to its enhanced stability and solubility provided by the 2-amino-2-methyl-1,3-propanediol moiety. This makes it particularly suitable for use in a wide range of biochemical assays .

Activité Biologique

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt (MUP·2 AMPD) is a fluorescent substrate primarily used in enzyme assays, particularly for phosphatase activity. This compound is notable for its sensitivity and utility in various biochemical applications, making it an important tool in molecular biology and biochemistry.

- CAS Number : 107475-10-5

- Molecular Formula : C₁₀H₉O₆P·2C₄H₁₁NO₂

- Molecular Weight : 466.43 g/mol

- Appearance : White to off-white crystalline powder

- Storage Conditions : Store at -15°C in the dark .

Enzymatic Applications

MUP·2 AMPD serves as a substrate for various phosphatases, which are enzymes that catalyze the removal of phosphate groups from molecules. The compound's fluorescence upon dephosphorylation allows for sensitive detection and quantification of enzyme activity.

- Fluorometric Assays : The compound is utilized in fluorometric assays due to its ability to emit fluorescence when cleaved by phosphatases, making it a valuable tool in enzyme kinetics studies.

- Kinetic Parameters : In studies involving acid phosphatases, MUP has shown specific activities ranging up to 387 units/mg with a Michaelis constant (Km) of approximately 284 µM, indicating its efficacy as a substrate for these enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of MUP·2 AMPD in different contexts:

- Phosphatase Activity Measurement : A study demonstrated the use of MUP as a substrate for measuring tartrate-resistant acid phosphatase (TRAP) activity in Amoeba proteus. The results indicated that divalent cations like Mg²⁺ and Ca²⁺ significantly enhanced TRAP activity, showcasing the substrate's role in enzyme activation .

- Enzyme Inhibition Studies : Research has also explored the inhibition of phosphatase activity using MUP. For instance, the presence of EDTA and EGTA inhibited TRAP electromorphs, while Zn²⁺ was found to reactivate previously inhibited forms, indicating the complex interactions between metal ions and enzyme activity when using MUP as a substrate .

- Bioremediation Applications : The compound has been implicated in studies focusing on bioremediation, where increased phosphatase activity was observed in soil microcosms treated with MUP. This suggests potential applications in enhancing soil health and nutrient cycling through enzymatic activity .

Data Table

| Parameter | Value |

|---|---|

| CAS Number | 107475-10-5 |

| Molecular Formula | C₁₀H₉O₆P·2C₄H₁₁NO₂ |

| Molecular Weight | 466.43 g/mol |

| Specific Activity (TRAP) | 387 units/mg |

| Km (for TRAP) | 284 µM |

| Recommended Storage | -15°C in the dark |

Propriétés

IUPAC Name |

2-amino-2-methylpropane-1,3-diol;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P.2C4H11NO2/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*1-4(5,2-6)3-7/h2-5H,1H3,(H2,12,13,14);2*6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRZFPYLAVZIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.CC(CO)(CO)N.CC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.